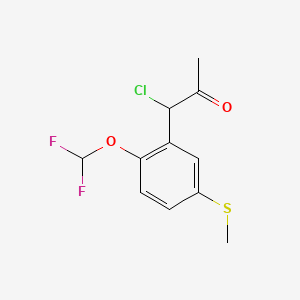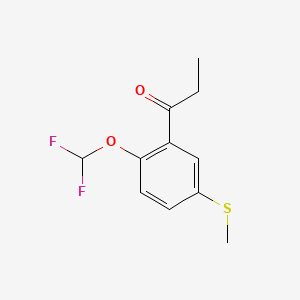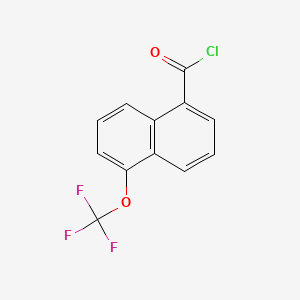
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O2 and a molecular weight of 274.62 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a carbonyl chloride group. It is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride typically involves the reaction of 1-(trifluoromethoxy)naphthalene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 1-(Trifluoromethoxy)naphthalene
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions include amides, esters, thioesters, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride depends on its specific applicationThe trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the carbonyl chloride group allows for further functionalization . These interactions can modulate biological pathways and lead to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)benzene-4-carbonyl chloride: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at a different position on the naphthalene ring.
1-(Trifluoromethoxy)naphthalene-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis .
Eigenschaften
Molekularformel |
C12H6ClF3O2 |
|---|---|
Molekulargewicht |
274.62 g/mol |
IUPAC-Name |
5-(trifluoromethoxy)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)9-5-1-4-8-7(9)3-2-6-10(8)18-12(14,15)16/h1-6H |
InChI-Schlüssel |
YIBAGMNTHMRSBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B14060092.png)

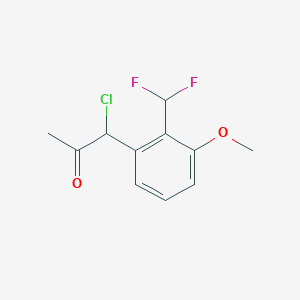
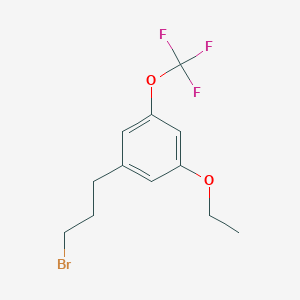
![[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14060115.png)

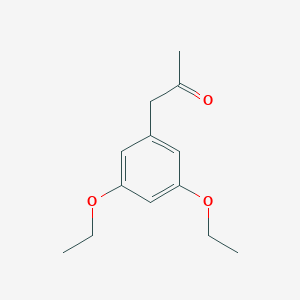
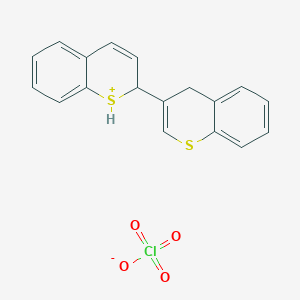


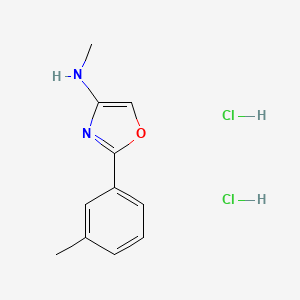
![1-[2-(2-Bromoethyl)phenyl]ethan-1-one](/img/structure/B14060155.png)
